molecular formula C12H17BrN2 B11809405 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine

2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine

Katalognummer: B11809405
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: SVGVGIYBZDOYRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C12H17BrN2. It is a brominated pyridine derivative that features a pyrrolidine ring substituted at the 2-position with an isopropyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromopyridine with 1-isopropylpyrrolidine under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding properties. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-(1-isopropylpyrrolidin-2-yl)pyridine is unique due to the specific substitution pattern on the pyridine ring and the presence of the isopropyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C12H17BrN2

Molekulargewicht

269.18 g/mol

IUPAC-Name

2-bromo-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H17BrN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI-Schlüssel

SVGVGIYBZDOYRX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.